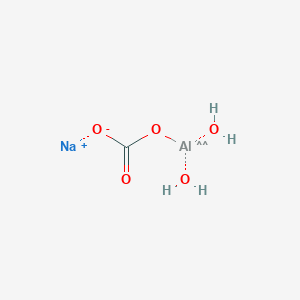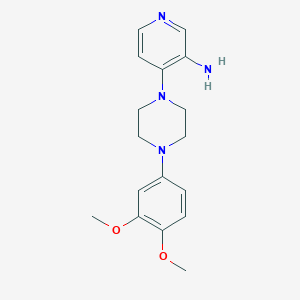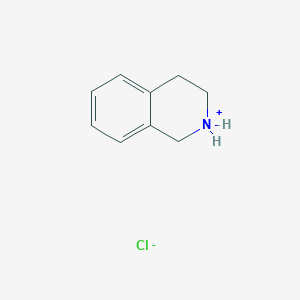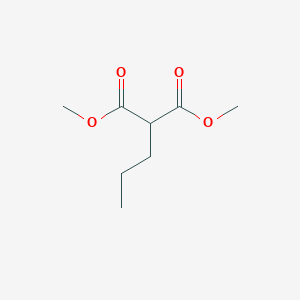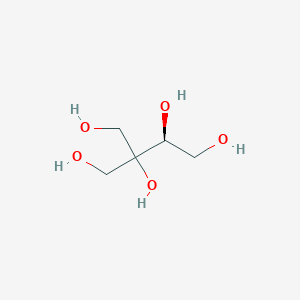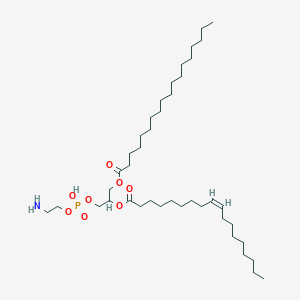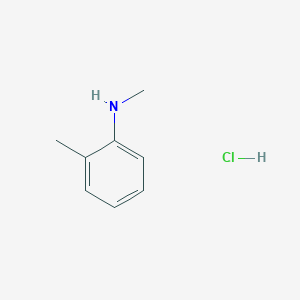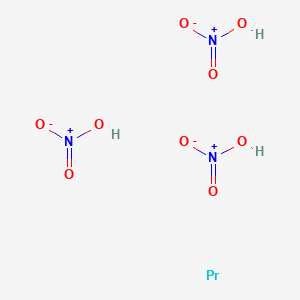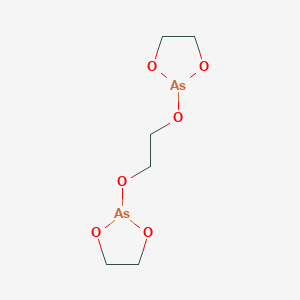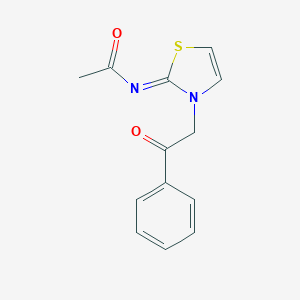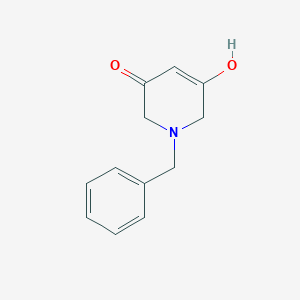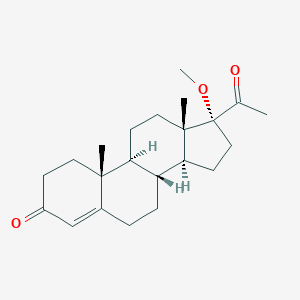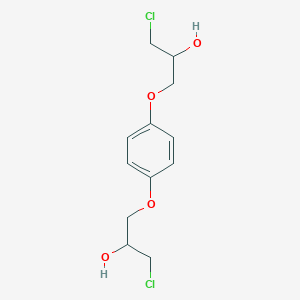
1,1'-(p-Phenylenedioxy)bis(3-chloro-2-propanol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(p-Phenylenedioxy)bis(3-chloro-2-propanol), commonly known as PCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PCP is a white crystalline powder that is soluble in water and organic solvents. It is widely used as a chiral auxiliary in the synthesis of various organic compounds due to its unique structure and properties.
作用机制
The mechanism of action of PCP is not well understood, but it is believed to act as a Lewis acid catalyst in many reactions. PCP has a unique structure that allows it to form hydrogen bonds with other molecules, which can enhance the reactivity and selectivity of certain reactions.
生化和生理效应
PCP has not been extensively studied for its biochemical and physiological effects, but it is generally considered to be non-toxic and safe for use in laboratory experiments. However, as with any chemical compound, proper safety precautions should be taken when handling PCP.
实验室实验的优点和局限性
One of the main advantages of using PCP in laboratory experiments is its high efficiency as a chiral auxiliary. It has also been shown to be effective in promoting a wide range of reactions, making it a versatile tool for organic synthesis. However, PCP is relatively expensive and may not be suitable for large-scale reactions. Additionally, its use in certain reactions may require specific conditions or reagents, which can limit its applicability.
未来方向
There are many potential future directions for research involving PCP. One area of interest is the development of new synthetic methods using PCP as a catalyst or chiral auxiliary. Another area of research is the investigation of PCP's potential as a drug candidate or therapeutic agent. Finally, further studies are needed to fully understand the mechanism of action and potential risks associated with the use of PCP in laboratory experiments.
合成方法
The synthesis of PCP involves the reaction of p-phenylenediamine with epichlorohydrin in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield PCP. This method is relatively simple and efficient, making PCP readily available for use in scientific research.
科学研究应用
PCP has been used in a wide range of scientific research applications, including organic synthesis, asymmetric catalysis, and drug discovery. As a chiral auxiliary, PCP has been shown to be highly effective in promoting enantioselective reactions. It has also been used as a building block for the synthesis of various natural products and pharmaceuticals.
属性
CAS 编号 |
15129-28-9 |
|---|---|
产品名称 |
1,1'-(p-Phenylenedioxy)bis(3-chloro-2-propanol) |
分子式 |
C12H16Cl2O4 |
分子量 |
295.16 g/mol |
IUPAC 名称 |
1-chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H16Cl2O4/c13-5-9(15)7-17-11-1-2-12(4-3-11)18-8-10(16)6-14/h1-4,9-10,15-16H,5-8H2 |
InChI 键 |
CVJPKXAKDGRMIA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(CCl)O)OCC(CCl)O |
规范 SMILES |
C1=CC(=CC=C1OCC(CCl)O)OCC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-](/img/structure/B82157.png)
